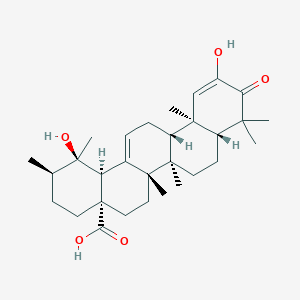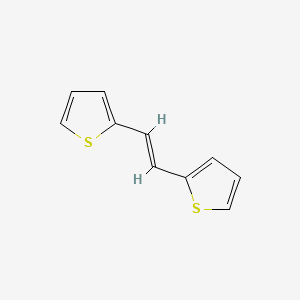
IL-1β (208-240) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Interleukin-1 beta (IL-1β) is a cytokine protein that plays a crucial role in the inflammatory response. It is produced by activated macrophages, monocytes, and a subset of dendritic cells. This cytokine is involved in various cellular activities, including cell proliferation, differentiation, and apoptosis. The IL-1β precursor is cleaved by cytosolic caspase 1 to form mature IL-1β .
Preparation Methods
Synthetic Routes and Reaction Conditions: Recombinant human IL-1β is typically produced using Escherichia coli (E. coli) as the expression system. The process involves the following steps:
Gene Cloning: The gene encoding IL-1β is cloned into an expression vector.
Transformation: The vector is introduced into E. coli cells.
Expression: The bacteria are cultured under conditions that induce the expression of IL-1β.
Purification: The protein is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of IL-1β involves large-scale fermentation of E. coli cultures. The recombinant protein is then purified using a series of chromatographic steps, including ion exchange and size exclusion chromatography. The final product is lyophilized for stability and storage .
Chemical Reactions Analysis
Types of Reactions: IL-1β primarily undergoes proteolytic cleavage reactions. The precursor form of IL-1β is cleaved by caspase 1 to produce the active cytokine. This reaction is crucial for the maturation and activation of IL-1β .
Common Reagents and Conditions:
Caspase 1: The enzyme responsible for cleaving the IL-1β precursor.
Buffer Solutions: Typically, phosphate-buffered saline (PBS) is used to maintain the pH and ionic strength during the reaction.
Major Products:
Scientific Research Applications
IL-1β is widely used in scientific research due to its role in inflammation and immune response. Some key applications include:
Immunology: Studying the role of IL-1β in immune cell activation and cytokine signaling.
Inflammation Research: Investigating the mechanisms of inflammatory diseases and developing anti-inflammatory therapies.
Cancer Research: Exploring the role of IL-1β in tumor progression and metastasis.
Drug Development: Screening for inhibitors of IL-1β signaling pathways as potential therapeutic agents
Mechanism of Action
IL-1β is part of the interleukin-1 family, which includes other cytokines such as interleukin-1 alpha (IL-1α) and interleukin-1 receptor antagonist (IL-1RA). While IL-1α and IL-1β share similar functions and bind to the same receptor, IL-1β is more potent in inducing inflammation. IL-1RA, on the other hand, acts as an inhibitor by blocking the receptor and preventing the binding of IL-1α and IL-1β .
Comparison with Similar Compounds
- Interleukin-1 alpha (IL-1α)
- Interleukin-1 receptor antagonist (IL-1RA)
- Interleukin-18 (IL-18)
- Interleukin-33 (IL-33)
IL-1β is unique due to its potent pro-inflammatory effects and its role in various inflammatory diseases, making it a critical target for therapeutic intervention .
Properties
CAS No. |
130587-39-2 |
|---|---|
Molecular Formula |
C11H7ClO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1180435.png)



